N-Methyl-4-piperidyl p-azidobenzilate
Description
Properties
CAS No. |
81039-89-6 |
|---|---|
Molecular Formula |
C20H22N4O3 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-(4-azidophenyl)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C20H22N4O3/c1-24-13-11-18(12-14-24)27-19(25)20(26,15-5-3-2-4-6-15)16-7-9-17(10-8-16)22-23-21/h2-10,18,26H,11-14H2,1H3 |
InChI Key |
DVRVJXRURLHXKP-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N=[N+]=[N-])O |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N=[N+]=[N-])O |
Synonyms |
MPAB N-methyl-4-piperidyl 4-azidobenzilate N-methyl-4-piperidyl p-azidobenzilate |
Origin of Product |
United States |
Preparation Methods
Nitro-to-Azide Conversion via Diazotization
The canonical method involves synthesizing the p-nitro intermediate, reducing it to a primary amine, and converting the amine to an azide. Ethyl p-nitrobenzilate reacts with N-methyl-4-piperidinol under basic conditions to form N-methyl-4-piperidyl p-nitrobenzilate. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding N-methyl-4-piperidyl p-aminobenzilate. Subsequent diazotization with nitrous acid (HNO₂) at 2–4°C, followed by treatment with sodium azide (NaN₃), replaces the diazonium group with an azide, producing azido-4NMPB.
Key reaction parameters:
Direct Catalytic Reduction of Nitro Precursors
An alternative pathway bypasses the amine intermediate by directly reducing the nitro group to an azide under high-pressure hydrogenation. Using Pd-C as a catalyst and ammonium formate as a hydrogen donor, this one-pot method achieves 85–90% yield but requires stringent control over reaction duration (10–12 hours) to avoid over-reduction.
Step-by-Step Preparation Protocol
Synthesis of N-methyl-4-piperidyl p-nitrobenzilate
-
Esterification : Ethyl p-nitrobenzilate (13.5 g, 50 mmol) reacts with N-methyl-4-piperidinol (10.1 g, 50 mmol) in dry toluene under reflux (110°C, 8 hours) with catalytic p-toluenesulfonic acid (PTSA).
-
Workup : The mixture is cooled, washed with 5% NaHCO₃, and the organic layer dried over MgSO₄. Evaporation yields a yellow solid (15.2 g, 82% yield).
Analytical Data :
Reduction to N-methyl-4-piperidyl p-aminobenzilate
-
Catalytic Hydrogenation : The nitro compound (7 g, 19 mmol) is suspended in ethanol with 10% Pd-C (0.7 g) under H₂ (3 atm, 10 hours).
-
Isolation : Filtration and solvent evaporation yield a white solid (5.8 g, 90% yield).
Analytical Data :
Diazotization and Azide Formation
-
Diazonium Salt Preparation : The amine (2 g, 6 mmol) is dissolved in cold 1 M HCl, treated with NaNO₂ (0.935 g, 11 mmol) at 3–4°C for 20 minutes.
-
Azide Substitution : The diazonium solution is added to NaN₃ (0.78 g, 12 mmol) in H₂O at 0°C, stirred for 1 hour, and extracted with CHCl₃.
-
Purification : Silica gel chromatography (CHCl₃/MeOH 9:1) yields azido-4NMPB as a crystalline solid (1.77 g, 77% yield).
Analytical Data :
-
¹H NMR (CDCl₃) : δ 1.5–2.5 (m, 8H, piperidyl), 2.1 (s, 3H, N-CH₃), 4.75–5.5 (m, 2H, OH and C4-H), 6.7–7.6 (m, 9H, aromatic).
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
-
TLC : Single spot (Rf = 0.5) in CHCl₃/MeOH/pyridine (45:45:10).
-
HPLC : Purity >98% using a C18 column (acetonitrile/H₂O 70:30, UV detection at 254 nm).
Optimization Strategies and Yield Improvement
Critical Parameters Affecting Yield
| Parameter | Optimal Range | Deviation Impact |
|---|---|---|
| Diazotization Temp | 2–4°C | >5°C: Decomposition; <0°C: Incomplete reaction |
| NaN₃ Stoichiometry | 1.5–2.0 eq | <1.5 eq: Residual amine; >2.0 eq: Side products |
| Hydrogenation Pressure | 2–3 atm | <2 atm: Slow reaction; >3 atm: Over-reduction |
Solvent and Catalyst Screening
-
Hydrogenation Solvents : Ethanol (90% yield) outperforms THF (75%) or ethyl acetate (68%) due to better Pd-C dispersion.
-
Alternative Catalysts : Raney Ni yields only 55% under identical conditions, highlighting Pd-C’s superiority.
Comparative Analysis with Related Azidobenzilates
| Compound | Synthetic Route | Yield (%) | Key Distinction |
|---|---|---|---|
| 3-Quinuclidinyl p-azidobenzilate | Diazotization of p-amino precursor | 77 | Bulky quinuclidine ring reduces membrane permeability |
| 4-Diphenylmethylpiperidyl azidobenzilate | Direct azide substitution | 65 | Enhanced lipophilicity alters receptor binding kinetics |
| N-Ethyl-4-piperidyl p-azidobenzilate | Ethylamine derivative | 72 | Lower muscarinic affinity due to larger N-alkyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
